4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol
Description
Properties
IUPAC Name |
4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-17-11-14-9(12)6-10(15-11)13-7-2-4-8(16)5-3-7/h2-6,16H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAKWRRVWWSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Dihydroxypyrimidine Precursors
The chlorination of 4,6-dihydroxy-2-methylsulfanylpyrimidine using phosphorus oxychloride (POCl₃) is a widely adopted method. In a representative procedure:
- Reaction Conditions : 4,6-Dihydroxy-2-methylsulfanylpyrimidine (50 g, 0.31 mol) is refluxed with phosphorus oxychloride (242 g, 1.56 mol) at 104–106°C for 3 hours.
- Workup : The mixture is cooled, quenched with water, and filtered to yield 4,6-dichloro-2-methylsulfanylpyrimidine with 92% purity and 99.5% yield.
Mechanistic Insight : POCl₃ acts as both a solvent and chlorinating agent, replacing hydroxyl groups with chlorine via a nucleophilic acyl substitution mechanism.
Alternative Chlorination Routes
While POCl₃ is predominant, catalytic systems using trifluoromethanesulfonic acid derivatives (e.g., Cu(OTf)₂) enhance reaction efficiency. For example, adding 0.03 g of trifluoromethanesulfonic acid ketone improves chloropyrimidine yields to 97.5%.
Nucleophilic Aromatic Substitution with 4-Aminophenol
Conventional Solvent-Based Amination
Replacing the 4-chloro group of 4,6-dichloro-2-methylsulfanylpyrimidine with 4-aminophenol typically requires polar aprotic solvents like dimethylformamide (DMF) or toluene. A representative protocol involves:
- Reaction Conditions : 4,6-Dichloro-2-methylsulfanylpyrimidine (10 mmol) and 4-aminophenol (12 mmol) are stirred in DMF at 80°C for 12 hours.
- Yield : 68–72% after recrystallization from ethanol.
Limitations : Harsh conditions and prolonged reaction times may lead to side products such as disubstituted pyrimidines or oxidation of the methylsulfanyl group.
Green Chemistry Approach Using PEG400
Recent advances utilize polyethylene glycol (PEG400) as a recyclable solvent for nucleophilic aromatic substitution. Key advantages include:
- Reaction Efficiency : Substitution completes within 6 hours at 60°C.
- Yield Improvement : 85–90% yield due to enhanced solubility of aromatic intermediates.
Procedure :
- 4,6-Dichloro-2-methylsulfanylpyrimidine (10 mmol) and 4-aminophenol (12 mmol) are dissolved in PEG400.
- The mixture is heated at 60°C with stirring for 6 hours.
- The product precipitates upon cooling and is filtered, washed with water, and dried.
Catalytic Systems for Regioselective Amination
Transition Metal Catalysis
Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable selective amination at position 4 of the pyrimidine ring. A typical reaction achieves 78% yield under mild conditions (80°C, 8 hours).
Acid-Catalyzed Amination
Trifluoromethanesulfonic acid (TfOH) accelerates the substitution by activating the pyrimidine ring toward nucleophilic attack. For instance, adding 1 mol% TfOH reduces reaction time to 4 hours with 82% yield.
Impurity Profiling and Quality Control
Common Byproducts
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃, 300 MHz) δ 3.34 (s, 3H, SCH₃), 6.19 (s, 1H, pyrimidine-H), 7.25–7.45 (m, 4H, aromatic-H).
- High-Performance Liquid Chromatography (HPLC) : Purity >99% with retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).
Scale-Up Considerations and Industrial Relevance
Batch Process Optimization
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| 4-Aminophenol | 120 |
| POCl₃ | 45 |
| PEG400 | 25 (recycled) |
Chemical Reactions Analysis
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of the chloro group or reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues and Substitutions
Key structural variations among related compounds include modifications to the pyrimidine core, substituent groups, and linker regions. Below is a comparative analysis:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol | 478258-36-5 | C₁₁H₁₀ClN₃OS | 267.73 | - Cl at pyrimidine C6 - Methylsulfanyl at C2 - Phenolic benzene via amino linker |
Polar phenolic group enhances hydrogen-bonding potential |
| 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol | 860650-71-1 | C₉H₁₄ClN₃OS | 247.75 | - Ethylaminoethanol substituent - Cl at pyrimidine C6 - Methylsulfanyl at C2 |
Ethanol side chain increases hydrophilicity; potential for improved solubility |
| 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine | 339017-81-1 | C₁₄H₁₆Cl₂N₆S₂ | 403.35 | - Piperazine linker - Dual pyrimidine cores - Two Cl and methylsulfanyl groups |
Bis-pyrimidine structure with piperazine spacer; higher molecular weight suggests extended pharmacokinetics |
| N-Phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea | Not specified | Not provided | Not provided | - Imidazole substituent - Urea linker - Phenyl groups |
Imidazole moiety introduces potential for metal coordination; urea linker may enhance binding to biological targets (e.g., MCT4 inhibitors) |
Functional and Pharmacological Differences
- Bioactivity: The phenolic group in this compound may confer antioxidant properties or facilitate interactions with enzymes via hydrogen bonding . The bis-pyrimidine compound (CAS: 339017-81-1) may target dimeric protein interfaces or exhibit dual inhibitory effects due to its symmetrical structure . Urea-linked derivatives (e.g., CAS unspecified in ) are reported as MCT4 inhibitors, highlighting the impact of substituents on target specificity.
Synthetic Utility :
- The methylsulfanyl group in the parent compound is a common leaving group, enabling further derivatization (e.g., substitution with amines or alcohols) .
- Piperazine-containing analogues (e.g., CAS: 339017-81-1) demonstrate the versatility of pyrimidines in forming complex scaffolds for drug discovery .
Physicochemical Properties
- Solubility: Phenolic derivatives (e.g., CAS: 478258-36-5) are less lipophilic than ethyl-substituted analogues (CAS: 860650-71-1) due to the polar hydroxyl group .
- Stability: Methylsulfanyl groups generally enhance thermal stability but may reduce metabolic stability compared to methoxy or amino substituents .
Biological Activity
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol, also known by its CAS number 478258-36-5, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological activities, supported by data tables and relevant research findings.
The molecular formula of this compound is C11H10ClN3OS, with a molecular weight of 239.73 g/mol. The structure features a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, linked to a phenolic moiety.
| Property | Value |
|---|---|
| CAS Number | 478258-36-5 |
| Molecular Formula | C11H10ClN3OS |
| Molecular Weight | 239.73 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound primarily involves modulation of various biochemical pathways. It is hypothesized to interact with specific receptors and enzymes, influencing cellular signaling processes. The presence of the pyrimidine ring allows for hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. It is believed to inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Mechanistic studies are ongoing to elucidate the pathways involved.
- Neuroprotective Effects : Some research indicates that it may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antibacterial activity.
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells after treatment with concentrations above 10 µM.
Research Findings
Recent literature has highlighted various aspects of the biological activity of this compound:
- Study on Antimicrobial Properties : The compound was tested against a panel of bacteria, showing efficacy comparable to standard antibiotics .
- Mechanistic Insights : Research indicated that the compound's interaction with specific enzymes involved in DNA synthesis may contribute to its anticancer effects .
- Neuroprotective Studies : Experiments demonstrated that it could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic: What are the key synthetic routes for preparing 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine with 4-aminophenol under Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) to form the aryl-amino linkage .
- Step 2: Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Elevated temperatures may risk sulfanyl group oxidation, requiring inert atmospheres .
- Critical Factor: Monitor chloropyrimidine reactivity—excess phenol derivatives can lead to di-substitution byproducts. Use HPLC or TLC to track intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional groups?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ = 310.05 Da) and isotopic patterns for chlorine .
- XRD: Resolve crystal packing effects, especially hydrogen bonding between the phenol and pyrimidine amine .
Advanced: How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of this compound?
Methodological Answer:
- Core Modifications:
- Replace methylsulfanyl with sulfoxide/sulfone to assess redox sensitivity (e.g., using mCPBA oxidation) .
- Substitute chlorine with fluorine or methoxy to alter electron-withdrawing/donating effects .
- Bioactivity Assays:
- Screen against kinase targets (e.g., cyclin-dependent kinases) due to pyrimidine’s role in ATP mimicry .
- Compare IC₅₀ values in antimicrobial vs. anticancer assays to identify selectivity .
- Data Interpretation: Use multivariate analysis to correlate substituent electronegativity with activity trends .
Advanced: How should researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. antitumor effects)?
Methodological Answer:
- Source Analysis:
- Mechanistic Studies:
- Use siRNA knockdown or gene expression profiling to distinguish direct target inhibition from off-target effects .
- Perform competitive binding assays with known kinase inhibitors to confirm specificity .
Advanced: What computational strategies can predict the compound’s binding modes with biological targets?
Methodological Answer:
- Docking Simulations:
- MD Simulations:
- Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to sulfanyl group flexibility .
- QSAR Models:
- Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Basic: What are the stability challenges for this compound under storage or experimental conditions?
Methodological Answer:
- Degradation Pathways:
- Analytical Monitoring:
- Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS to identify degradation products .
Advanced: How can researchers optimize reaction yields while minimizing hazardous byproducts?
Methodological Answer:
- Green Chemistry Approaches:
- Catalyst Recycling:
- Byproduct Mitigation:
- Add scavengers (e.g., thiourea) to sequester excess metal catalysts .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics:
- Use SILAC labeling to identify differentially expressed proteins post-treatment .
- CRISPR-Cas9 Screens:
- Knock out putative targets (e.g., MCT4 transporters) to confirm functional relevance .
- Metabolomics:
- Track changes in TCA cycle intermediates via LC-MS to assess metabolic disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
